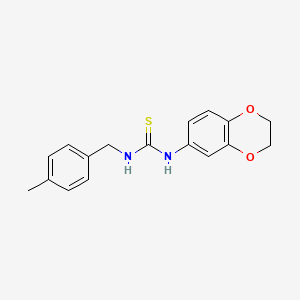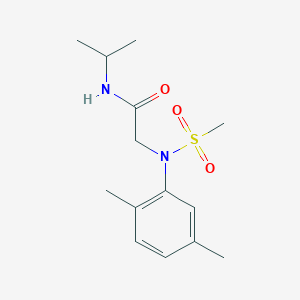![molecular formula C12H15NO4 B4723522 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as FDAS, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. FDAS is a spirocyclic compound that contains a furan ring, an azaspiro ring, and a dioxane ring. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been explored extensively.
Mechanism of Action
The mechanism of action of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but studies have shown that it interacts with various cellular targets. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteasomes, which are involved in cell proliferation and survival. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to interact with certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has various biochemical and physiological effects. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit cell proliferation by inducing cell cycle arrest at various phases. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the replication of certain viruses by inhibiting viral protein expression and viral particle assembly.
Advantages and Limitations for Lab Experiments
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has various advantages and limitations for lab experiments. The advantages of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane include its high purity, high yield, and low toxicity. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a broad spectrum of activity against various targets, making it a potential candidate for various applications. However, the limitations of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, which may limit its potential applications.
Future Directions
There are various future directions for 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane research, including its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane may have potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to fully understand the mechanism of action of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane and its potential applications. Additionally, the development of novel formulations and delivery systems may enhance the bioavailability and efficacy of 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Scientific Research Applications
8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been used in various scientific research applications, including its potential as an anti-cancer agent. Studies have shown that 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has been explored for its potential as an anti-inflammatory agent, with studies showing that it inhibits the production of inflammatory cytokines. 8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been investigated for its potential as an anti-viral agent, with studies showing that it inhibits the replication of certain viruses.
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVPUWXMPWZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723472.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![2,2,2-trifluoro-N-(4-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723508.png)
![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)

![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)